molecular formula C10H10FNO B1343830 4-Fluoro-5-methoxy-2-methyl-1H-indole CAS No. 288385-93-3

4-Fluoro-5-methoxy-2-methyl-1H-indole

Cat. No. B1343830
M. Wt: 179.19 g/mol
InChI Key: WRDOWKZJEOFRSZ-UHFFFAOYSA-N
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Patent
US08492560B2

Procedure details

To a solution of 4-fluoro-5-methoxy-2-methylindole (709 mg, 3.95 mmol) in methylene chloride (9 ml) cooled at −30° C. was added a solution of boron tribromide (2.18 g, 8.7 mmol) in methylene chloride (1 ml). After stirring for 1 hour at ambient temperature, the mixture was poured onto water and was diluted with methylene chloride. The pH of the aqueous layer was adjusted to 6. The organic layer was separated, washed with water, brine, dried (MgSO4) and evaporated. The residue was purified by column chromatography, eluting with ethyl acetate/petroleum ether (3/7) to give 4-fluoro-5-hydroxy-2-methylindole (461 mg, 70%).
Quantity
709 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([O:11]C)=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([CH3:13])[NH:6]2.B(Br)(Br)Br>C(Cl)Cl>[F:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([CH3:13])[NH:6]2

Inputs

Step One
Name
Quantity
709 mg
Type
reactant
Smiles
FC1=C2C=C(NC2=CC=C1OC)C
Name
Quantity
9 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.18 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture was poured onto water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/petroleum ether (3/7)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C2C=C(NC2=CC=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 461 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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